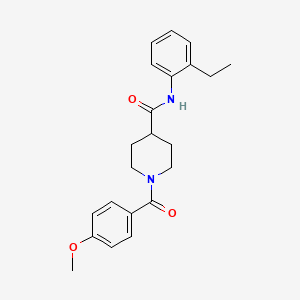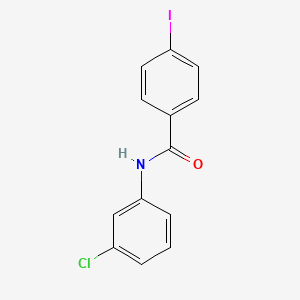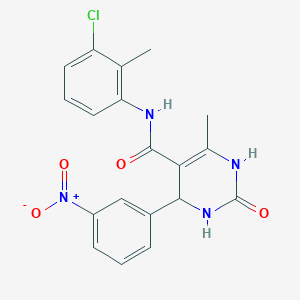![molecular formula C20H19BrN2O4 B5185956 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid, also known as BBABA, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. BBABA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides.
Mecanismo De Acción
The mechanism of action of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its synthetic nature, which allows for easy modification of its structure and properties. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also has a relatively low molecular weight, which makes it easier to synthesize and purify compared to larger peptides. However, one limitation of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid. One area of interest is the development of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid analogs with improved solubility and bioavailability. Another area of interest is the study of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid in combination with other anti-cancer or anti-inflammatory agents, to determine whether it has synergistic effects. Finally, the use of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid as a tool for studying protein-protein interactions and signaling pathways in cancer and inflammation is an area of potential future research.
Métodos De Síntesis
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase synthesis involves the reaction of amino acid derivatives in solution. The synthesis of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid typically involves the coupling of a butanoic acid derivative with a dipeptide containing a bromobenzoyl group and a phenylacryloyl group.
Aplicaciones Científicas De Investigación
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a modulator of protein-protein interactions. In cancer research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to reduce the production of inflammatory cytokines and chemokines. In protein-protein interaction research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to disrupt the interaction between the transcription factor NF-κB and its co-activator, leading to inhibition of NF-κB activity.
Propiedades
IUPAC Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGRXELXPVBJRT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)


![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)
